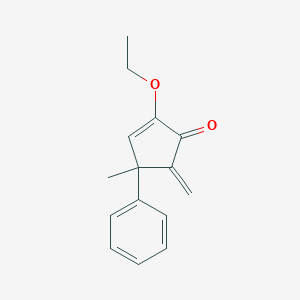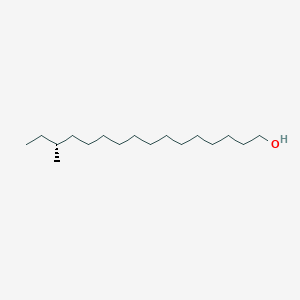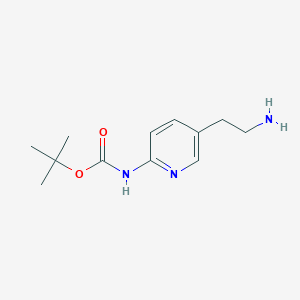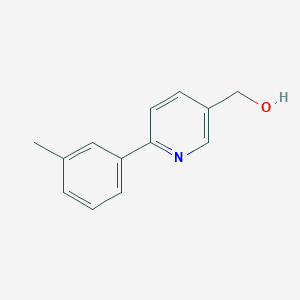
(6-M-Tolylpyridin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-M-Tolylpyridin-3-YL)methanol: is an organic compound with the molecular formula C12H13NO It is a derivative of pyridine, featuring a methyl group at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-M-Tolylpyridin-3-YL)methanol typically involves the reaction of 6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: (6-M-Tolylpyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 6-M-Tolylpyridine-3-carboxylic acid.
Reduction: 6-M-Tolylpyridin-3-ylmethanol.
Substitution: 6-Nitro-3-methylpyridine.
Aplicaciones Científicas De Investigación
Chemistry: (6-M-Tolylpyridin-3-YL)methanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that could lead to the discovery of new drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (6-M-Tolylpyridin-3-YL)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(6-Methylpyridin-3-yl)methanol: Similar structure but lacks the tolyl group.
(6-Ethylpyridin-3-yl)methanol: Similar structure with an ethyl group instead of a methyl group.
(6-Phenylpyridin-3-yl)methanol: Similar structure with a phenyl group instead of a methyl group.
Uniqueness: (6-M-Tolylpyridin-3-YL)methanol is unique due to the presence of both a tolyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
[6-(3-methylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-3-2-4-12(7-10)13-6-5-11(9-15)8-14-13/h2-8,15H,9H2,1H3 |
Clave InChI |
MBHAPTLMXSFBBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)


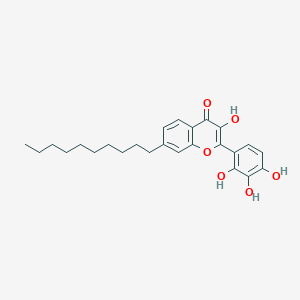
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)



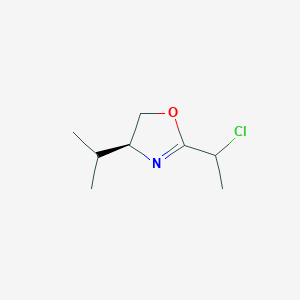

![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
